molecular formula C16H20O2 B12886135 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran

Cat. No.: B12886135
M. Wt: 244.33 g/mol
InChI Key: XQCXEGXEIQGTSU-AATRIKPKSA-N
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Description

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and carbonyl compounds.

    Introduction of Substituents: The methoxy, dimethyl, and pent-3-en-1-yl groups are introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide and a base, while the pent-3-en-1-yl group can be introduced via a Grignard reaction with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce double bonds or carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, Grignard reagents, and various bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without any substituents.

    7-Methoxybenzofuran: A simpler derivative with only a methoxy group.

    3,5-Dimethylbenzofuran: A derivative with dimethyl groups but lacking the methoxy and pent-3-en-1-yl substituents.

Uniqueness

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

7-methoxy-3,5-dimethyl-6-[(E)-pent-3-enyl]-1-benzofuran

InChI

InChI=1S/C16H20O2/c1-5-6-7-8-13-11(2)9-14-12(3)10-18-16(14)15(13)17-4/h5-6,9-10H,7-8H2,1-4H3/b6-5+

InChI Key

XQCXEGXEIQGTSU-AATRIKPKSA-N

Isomeric SMILES

C/C=C/CCC1=C(C2=C(C=C1C)C(=CO2)C)OC

Canonical SMILES

CC=CCCC1=C(C2=C(C=C1C)C(=CO2)C)OC

Origin of Product

United States

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